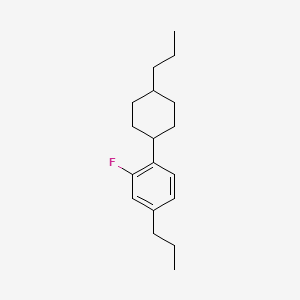
2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene is a fluorinated aromatic compound that has gained attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a fluorine atom and two propyl groups attached to a benzene ring, along with a propylcyclohexyl group. Its structure imparts specific physical and chemical properties that make it valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene typically involves multiple steps, including the introduction of the fluorine atom and the propyl groups. One common method involves the Friedel-Crafts alkylation reaction, where a benzene ring is alkylated using propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorine atom can be introduced through electrophilic aromatic substitution using a fluorinating agent like fluorine gas or a fluorine-containing compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficient and cost-effective production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated, nitrated, or sulfonated derivatives
Aplicaciones Científicas De Investigación
2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors. It serves as a model compound in studies of fluorinated organic molecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability due to the presence of fluorine.
Industry: Utilized in the production of advanced materials, including liquid crystals for display technologies and specialty polymers with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The fluorine atom’s electronegativity can influence the compound’s binding affinity and specificity. The propyl and propylcyclohexyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution within biological systems. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-(4-propylcyclohexyl)benzonitrile
- 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
- 2-Fluoro-4-(4-propylcyclohexyl)-1-[4-(4-propylcyclohexyl)phenyl]benzene
Uniqueness
2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene stands out due to its specific combination of fluorine and propyl groups, which impart unique chemical and physical properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it valuable in various applications. Its structural features also allow for the exploration of fluorine’s effects on molecular interactions and biological activity .
Propiedades
Número CAS |
866947-39-9 |
|---|---|
Fórmula molecular |
C18H27F |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
2-fluoro-4-propyl-1-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C18H27F/c1-3-5-14-7-10-16(11-8-14)17-12-9-15(6-4-2)13-18(17)19/h9,12-14,16H,3-8,10-11H2,1-2H3 |
Clave InChI |
YGFLBRIROHXRGL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2=C(C=C(C=C2)CCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


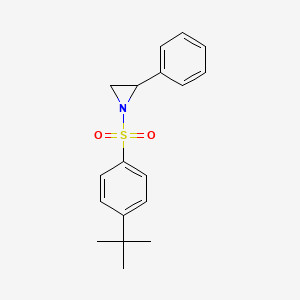
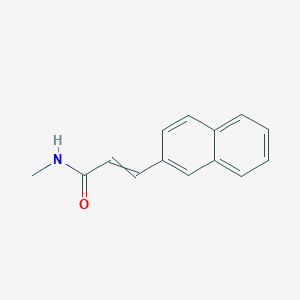
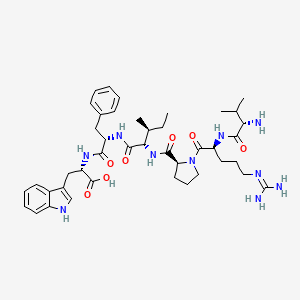
![3-Aminopropyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14193061.png)
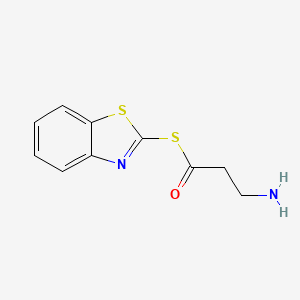
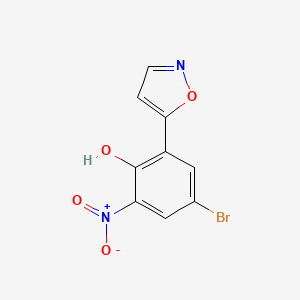
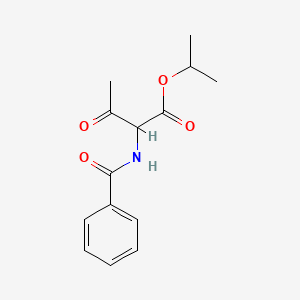
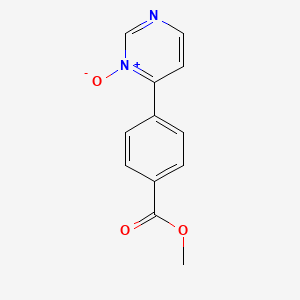
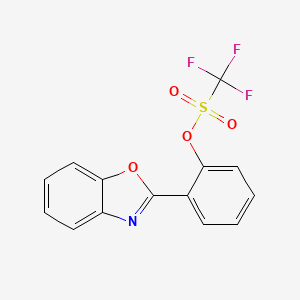
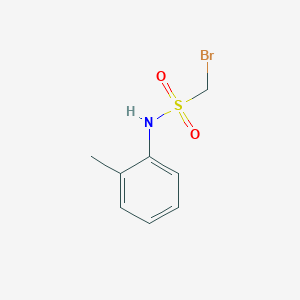
![2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14193101.png)
![1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14193112.png)
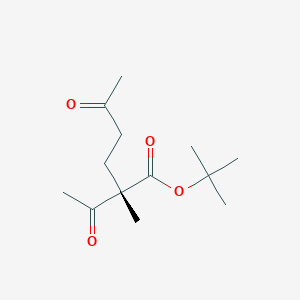
![Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane](/img/structure/B14193121.png)
